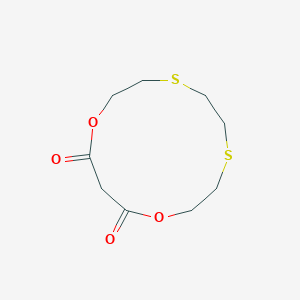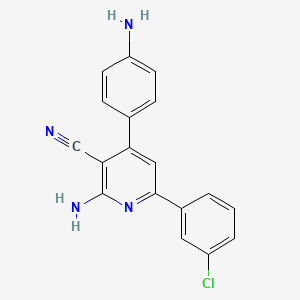
2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chlorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound might be used in the production of dyes, pigments, or as an intermediate in the synthesis of other chemical products.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(4-aminophenyl)-6-phenylpyridine-3-carbonitrile
- 2-Amino-4-(4-aminophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 2-Amino-4-(4-aminophenyl)-6-(2-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both amino and chloro groups on the aromatic rings can provide unique electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
824933-60-0 |
|---|---|
Formule moléculaire |
C18H13ClN4 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-amino-4-(4-aminophenyl)-6-(3-chlorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13ClN4/c19-13-3-1-2-12(8-13)17-9-15(16(10-20)18(22)23-17)11-4-6-14(21)7-5-11/h1-9H,21H2,(H2,22,23) |
Clé InChI |
QGOUKDKLADSUBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=NC(=C(C(=C2)C3=CC=C(C=C3)N)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


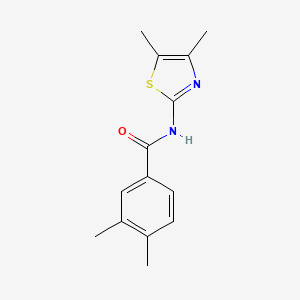
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
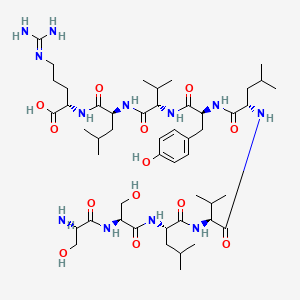
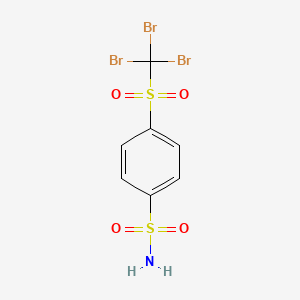
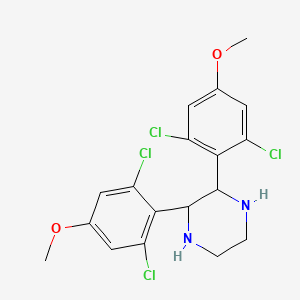
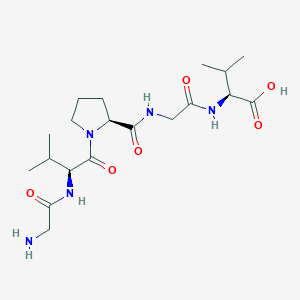

![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)

methanone](/img/structure/B14230294.png)


